molecular formula C22H16N4O B2665319 (2-amino-1-(1H-benzo[d]imidazol-2-yl)indolizin-3-yl)(phenyl)methanone CAS No. 919247-43-1

(2-amino-1-(1H-benzo[d]imidazol-2-yl)indolizin-3-yl)(phenyl)methanone

Cat. No. B2665319
CAS RN: 919247-43-1
M. Wt: 352.397
InChI Key: SKKPQVZOLGYHMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(2-amino-1-(1H-benzo[d]imidazol-2-yl)indolizin-3-yl)(phenyl)methanone” is a complex organic molecule that contains several interesting structural features. It includes an indolizine ring, a benzimidazole ring, and a phenyl ring, all connected by various functional groups .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental data, it’s difficult to propose a detailed synthesis .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several cyclic structures and functional groups. The presence of nitrogen in the benzimidazole and indolizine rings would likely have a significant impact on the compound’s chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the amino group, the carbonyl group, and the aromatic rings. These groups could potentially undergo a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings would likely make the compound relatively stable and non-reactive under normal conditions .

Scientific Research Applications

Antibacterial Activity

Imidazole derivatives have been reported to show antibacterial activity . For instance, Yadav et al. synthesized 2-((1-benzoyl-1H-benzo[d]imidazol-2-yl) thio)-N-(substituted phenyl) acetamide and evaluated it for anti-tubercular activity against Mycobacterium tuberculosis strain .

Antimycobacterial Activity

Imidazole derivatives also exhibit antimycobacterial properties . This makes them potential candidates for the development of new drugs to treat mycobacterial infections.

Anti-inflammatory Activity

Compounds containing the imidazole moiety have been found to possess anti-inflammatory properties . This suggests their potential use in the treatment of inflammatory diseases.

Antitumor Activity

Imidazole derivatives have been reported to exhibit antitumor activity . This suggests their potential use in cancer therapy.

Antidiabetic Activity

Imidazole derivatives have been found to possess antidiabetic properties . This suggests their potential use in the treatment of diabetes.

Antiviral Activity

Compounds containing the imidazole moiety have been reported to exhibit antiviral properties . This suggests their potential use in the treatment of viral infections.

Antioxidant Activity

Imidazole derivatives have been found to possess antioxidant properties . This suggests their potential use in the prevention of diseases caused by oxidative stress.

Antifungal and Ulcerogenic Activities

Imidazole derivatives have been reported to exhibit both antifungal and ulcerogenic activities . This suggests their potential use in the treatment of fungal infections and ulcers.

Future Directions

The future research directions for this compound could include exploring its potential biological activity, optimizing its synthesis, and investigating its physical and chemical properties .

properties

IUPAC Name

[2-amino-1-(1H-benzimidazol-2-yl)indolizin-3-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O/c23-19-18(22-24-15-10-4-5-11-16(15)25-22)17-12-6-7-13-26(17)20(19)21(27)14-8-2-1-3-9-14/h1-13H,23H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKKPQVZOLGYHMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C4=NC5=CC=CC=C5N4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-amino-1-(1H-benzo[d]imidazol-2-yl)indolizin-3-yl)(phenyl)methanone

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